molecular formula C13H18ClNO B4720790 2-CHLORO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE

2-CHLORO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE

Cat. No.: B4720790
M. Wt: 239.74 g/mol
InChI Key: SJQFDBFRIVRZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3,3-dimethyl-2-butanyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group and a 3,3-dimethyl-2-butanyl side chain

Properties

IUPAC Name

2-chloro-N-(3,3-dimethylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(13(2,3)4)15-12(16)10-7-5-6-8-11(10)14/h5-9H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQFDBFRIVRZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,3-dimethyl-2-butanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 3,3-dimethyl-2-butylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran (THF) and a base such as triethylamine (TEA).

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 3,3-dimethyl-2-butylamine attacks the carbonyl carbon of 2-chlorobenzoyl chloride, resulting in the formation of the desired benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,3-dimethyl-2-butanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

2-Chloro-N-(3,3-dimethyl-2-butanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,3-dimethyl-2-butanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to its biological activity, such as inhibiting enzyme function or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar in structure but with a butyl group instead of the 3,3-dimethyl-2-butanyl group.

    2-chloro-4-phenoxy-1,3,5-triazine: Contains a chloro group and a benzamide core but with different substituents.

    2-amino-5-chloro-N,3-dimethylbenzamide: Similar in structure but with an amino group instead of the 3,3-dimethyl-2-butanyl group.

Uniqueness

2-Chloro-N-(3,3-dimethyl-2-butanyl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.